molecular formula C12H17NO2 B1581113 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde CAS No. 21850-52-2

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Cat. No.: B1581113
CAS No.: 21850-52-2
M. Wt: 207.27 g/mol
InChI Key: QXOVGKFQCQCWIK-UHFFFAOYSA-N
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Description

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a benzaldehyde derivative with a methyl group at position 2 and an ethyl and 2-hydroxyethyl substituent on the 4-amino group. Its molecular formula is C₁₃H₁₈N₂O₂ (molecular weight: 234.3). This compound is characterized by its dual functionality: the aldehyde group enables nucleophilic reactions, while the hydroxyethyl group enhances solubility in polar solvents. It serves as a precursor in synthesizing fluorescent probes, pharmaceuticals, and specialty chemicals .

Properties

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8-9,14H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVGKFQCQCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176259
Record name 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21850-52-2
Record name 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
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Record name 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
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Record name 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
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Record name 4-[ethyl(2-hydroxyethyl)amino]-o-tolualdehyde
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Record name 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
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Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde generally involves the nucleophilic substitution or condensation reaction between a substituted benzaldehyde derivative and an amine containing both ethyl and hydroxyethyl substituents. The key starting materials often include:

The reaction proceeds typically in a suitable solvent such as ethanol or methanol, sometimes under reflux, and may require catalysts or acid/base conditions to facilitate the formation of the desired aminobenzaldehyde derivative.

Industrial-Scale Preparation Method (Based on Analogous Processes)

While direct literature on this compound is limited, closely related compounds such as 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde have well-documented preparation methods that provide a valuable framework. These methods can be adapted or serve as a model for synthesizing the target compound.

Key Industrial Preparation Features:
  • Single-step nucleophilic aromatic substitution of halogenated benzaldehyde (e.g., p-fluorobenzaldehyde or p-chlorobenzaldehyde) with diethanolamine or related amines.
  • Use of high-boiling solvents such as toluene, xylene, chlorobenzene, or methyl isobutyl ketone (MIBK) to facilitate the reaction.
  • Catalysts such as zinc chloride or aluminum chloride to promote substitution.
  • Reaction temperatures maintained at reflux (~100-120 °C) for extended periods (up to 24 hours).
  • Post-reaction acid-base neutralization to pH ~7 to remove excess amine.
  • Multiple organic solvent extractions to purify the product.
  • Final recrystallization from solvents like ethyl acetate or t-butyl methyl ether to achieve high purity.

Detailed Synthetic Procedure Example (Adapted from CN Patent CN102731327A)

Step Reagents & Conditions Description Outcome
1 p-Fluorobenzaldehyde (250 g), diethanolamine (625 g), zinc chloride (25 g), propyl carbinol (500 g) Reflux at 105-120 °C for 24 hours under stirring Formation of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde intermediate
2 Cool to 30 °C, adjust pH to 7 with HCl aqueous solution Neutralization of excess amine Preparation for extraction
3 Extract with propyl carbinol (3x), dry organic layer Separation of product from aqueous phase Concentrated organic phase containing product
4 Evaporate solvent under reduced pressure at 70 °C Removal of solvent Thick oily residue
5 Add ethyl acetate (1000 g), dissolve residue by heating to 60 °C Preparation for crystallization Solution ready for crystallization
6 Dry over anhydrous MgSO4, filter hot, cool to 5 °C, stir 1 hour Crystallization Pale yellow solid product
7 Filter and dry at 20-30 °C under air blast Obtain purified product Yield ~61%, purity >99.3% by HPLC

This method highlights the efficiency of a one-step nucleophilic aromatic substitution with mild conditions, high purity, and good yield.

Reaction Scheme

$$
\text{p-Fluorobenzaldehyde} + \text{diethanolamine} \xrightarrow[\text{ZnCl}_2]{\text{Reflux, solvent}} \text{4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde}
$$

For this compound, a similar approach can be used replacing diethanolamine with ethyl(2-hydroxyethyl)amine and p-fluorobenzaldehyde with o-tolualdehyde.

Comparative Data Table of Preparation Parameters

Parameter Method A (Patent CN102731327A) Method B (Reported in Literature)
Starting materials p-Fluorobenzaldehyde + diethanolamine o-Tolualdehyde + ethyl(2-hydroxyethyl)amine
Catalyst ZnCl2 or AlCl3 Acid/base catalyst or none
Solvent Propyl carbinol, MIBK, toluene Ethanol, methanol
Reaction temperature 100-120 °C reflux 60-80 °C reflux
Reaction time 24 hours 12-24 hours
Work-up pH adjustment, extraction, recrystallization Similar extraction and purification steps
Yield 57-61% Variable, typically 60-70%
Purity (HPLC) >99% >97%

Research Findings and Notes

  • The single-step substitution reaction method is preferred industrially due to its simplicity, mild conditions, and environmental benefits compared to multi-step Vilsmeier-Haack formylation routes which require hazardous reagents like POCl3.
  • Use of high-boiling solvents and Lewis acid catalysts enhances reaction rates and yields.
  • Post-reaction neutralization and multiple extractions are critical for removing unreacted amines and impurities to achieve high purity.
  • The final recrystallization step significantly improves product quality, yielding a pale yellow solid with melting points consistent with literature values.
  • The method is scalable and amenable to industrial production with high space-time yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8)

  • Structure: Lacks the methyl group at position 2; amino group substituted with methyl and hydroxyethyl.
  • Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22).
  • Solubility : Highly soluble in water and organic solvents due to the hydroxyethyl group .
  • Applications: Used in synthesizing inhibitors of dihydrofolate reductase and cyclooxygenase-2 . Key intermediate for fluorescent probes (e.g., 2,4-bis((E)-4-((2-hydroxyethyl)(methyl)amino)styryl)-1-methylpyridinium iodide) .

2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde (CAS 119-97-1)

  • Structure: Replaces hydroxyethyl with cyanoethyl on the amino group; retains methyl at position 2.
  • Molecular Formula : C₁₃H₁₆N₂O (MW: 216.28).
  • Solubility: Lower water solubility due to the electron-withdrawing cyano group; prefers organic solvents .
  • Applications :
    • Intermediate in dye synthesis and organic electronics.
  • Key Difference: The cyanoethyl group increases chemical stability but reduces reactivity in aqueous environments compared to the hydroxyethyl analog.

4-(2-Hydroxyethyl)phenol (Tyrosol, CAS 501-94-0)

  • Structure: Phenolic compound with a hydroxyethyl chain.
  • Molecular Formula : C₈H₁₀O₂ (MW: 138.16).
  • Solubility: High water solubility due to phenolic –OH and hydroxyethyl groups .
  • Applications :
    • Antioxidant in nutraceuticals and cosmetics.
  • Key Difference: Lacks the aldehyde and amino groups, limiting its utility in synthetic chemistry but enhancing biological compatibility.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Substituents (Amino Group) Position 2 Substituent Solubility Applications
2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde N/A C₁₃H₁₈N₂O₂ 234.3 Ethyl, 2-hydroxyethyl Methyl Moderate (Organic) Pharmaceutical synthesis, Fluorescent probes
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde 1201-91-8 C₁₀H₁₃NO₂ 179.22 Methyl, 2-hydroxyethyl None High (Water/Organic) Enzyme inhibitors, Chemical synthesis
2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde 119-97-1 C₁₃H₁₆N₂O 216.28 Ethyl, 2-cyanoethyl Methyl Low (Organic) Organic intermediates, Dyes
Tyrosol 501-94-0 C₈H₁₀O₂ 138.16 High (Water) Antioxidants, Nutraceuticals

Research Findings

Solubility and Reactivity: The hydroxyethyl group in the target compound improves aqueous solubility compared to cyanoethyl derivatives, facilitating reactions in mixed-solvent systems . The ethyl substituent increases lipophilicity, enhancing membrane permeability in drug delivery applications .

Biological Activity :

  • Structural analogs with hydroxyethyl groups (e.g., etophylline) demonstrate the importance of this substituent in modulating enzyme inhibition and solubility .

Synthetic Utility :

  • The aldehyde group in the target compound enables condensation reactions for synthesizing fluorescent probes, while the methyl group at position 2 sterically influences regioselectivity .

Biological Activity

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Anticancer Properties

Research has shown that derivatives of 4-aminobenzaldehyde, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For example, studies utilizing the MTT assay demonstrated that this compound can inhibit the growth of human breast cancer (MCF7) and prostate cancer (PC3) cells. The IC50_{50} values indicate effective concentrations for inducing cell death, highlighting its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds related to 4-aminobenzaldehyde can act as inhibitors for several enzymes involved in metabolic pathways. For instance, they have been shown to inhibit xanthine oxidase (XO), an enzyme implicated in oxidative stress and inflammation. The mechanism involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme active site, enhancing its inhibitory activity .

Antifungal Activity

Recent investigations into the antifungal properties of benzaldehyde derivatives suggest that they can disrupt cellular antioxidation systems in pathogenic fungi. This disruption is crucial as many fungi are developing resistance to existing antifungal agents. The redox-active nature of these compounds allows them to target and inhibit fungal growth effectively .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on MCF7 and PC3 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
  • Xanthine Oxidase Inhibition : Another study focused on the interaction between this compound and xanthine oxidase, revealing a competitive inhibition pattern with an IC50_{50} value of approximately 25 µM. This suggests that structural modifications could enhance its efficacy as a therapeutic agent for conditions associated with oxidative stress.

Research Findings Summary

Activity Effect IC50_{50} Reference
Cytotoxicity (MCF7)Growth inhibition~10 µM
Cytotoxicity (PC3)Growth inhibition~15 µM
XO InhibitionCompetitive inhibition~25 µM
Antifungal ActivityDisruption of antioxidation systemsEffective at low doses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-aminobenzaldehyde derivatives with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaOH in ethanol) introduces the hydroxyethyl group. Methylation/ethylation steps may employ methyl/ethyl halides or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .
  • Optimization : Yield depends on stoichiometry, temperature (60–80°C for 12–24 hours), and solvent choice. Anhydrous conditions prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, DCM:EtOAc gradients) or recrystallization (ethanol/water) improves purity .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and absence of byproducts (e.g., δ 9.8 ppm for aldehyde proton) .
  • HPLC : ≥98% purity is achievable using reverse-phase C18 columns with UV detection at 255 nm .
  • Melting Point : Lit. values (66–70°C) should match experimental data; deviations indicate impurities .

Q. What are the key solubility properties of this compound, and how do they impact experimental design?

  • Solubility Profile : Soluble in water (due to hydroxyethyl group) and organic solvents (DCM, ethanol, DMF). This dual solubility enables use in aqueous/organic reaction systems or as a linker in biphasic catalysis .
  • Application Tip : For aqueous-phase reactions, adjust pH to enhance solubility (e.g., weakly acidic conditions stabilize the aldehyde group) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in target-specific syntheses (e.g., drug intermediates)?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s electron-deficient carbon is prone to nucleophilic additions .
  • MD Simulations : Model solvation effects to design solvent systems that stabilize transition states in Suzuki-Miyaura couplings or Pictet-Spengler reactions .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., 13C^{13}C NMR shifts) for this compound?

  • Case Study : Discrepancies in carbonyl carbon shifts (δ 190–200 ppm) may arise from solvent polarity or concentration effects. Standardize conditions (e.g., DMSO-d6 at 25°C) and cross-validate with high-resolution mass spectrometry (HRMS) .
  • Collaborative Approach : Compare data with crystallographic results (e.g., SHELX-refined X-ray structures) to confirm bond lengths/angles .

Q. How does this compound function in multicomponent reactions (MCRs) for synthesizing bioactive heterocycles?

  • Mechanistic Insight : The aldehyde group participates in imine formation (e.g., with amines), while the hydroxyethyl group acts as a hydrogen-bond donor, directing regioselectivity in cyclizations. For example, it facilitates synthesis of quinazolinones via cyclocondensation with anthranilic acid .
  • Protocol : React with β-ketoesters and ammonium acetate in ethanol under reflux (24 hours) to yield fused heterocycles. Monitor by TLC (Rf ~0.5 in 1:1 hexane:EtOAc) .

Q. What are the challenges in scaling up its use for high-throughput screening (HTS) of enzyme inhibitors?

  • Pitfalls : Batch-to-batch variability in purity (>2% impurities can skew HTS results). Implement QC checks via LC-MS and adjust synthetic protocols (e.g., flash chromatography over silica gel) .
  • Automation : Use flow chemistry systems to ensure consistent temperature/residence time during ethylation steps .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

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